Cas no 96797-15-8 (4-iodo-1-(triphenylmethyl)-1H-imidazole)

4-iodo-1-(triphenylmethyl)-1H-imidazole structure
96797-15-8 structure
Product Name:4-iodo-1-(triphenylmethyl)-1H-imidazole
CAS 번호:96797-15-8
MF:C22H17IN2
메가와트:436.288257360458
MDL:MFCD02179542
CID:61864
PubChem ID:253660165
Update Time:2025-11-02

4-iodo-1-(triphenylmethyl)-1H-imidazole 화학적 및 물리적 성질

이름 및 식별자

    • 4-Iodo-1-tritylimidazole
    • 4-Iodo-1-trityl-1H-imidazole
    • 4-Iodo-1-(triphenylmethyl)imidazole
    • N-trityl-4(5)-iodoimidazole
    • 1-trityl-4-iodoimidazole
    • 4-iodo-1-triphenylmethyl-1H-imidazole
    • 4-Iodo-1-trityl-imidazole
    • n1-trityl-4-iodoimidazole
    • N-trityl-4-iodo-imidazole
    • 4-iodo-1-(triphenylmethyl)-1H-imidazole
    • DXJZJYPLPZEYBH-UHFFFAOYSA-N
    • 1H-IMIDAZOLE, 4-IODO-1-(TRIPHENYLMETHYL)-
    • PubChem8995
    • 4-iodo-l-tritylimidazole
    • 4-iodo-l-trityl-1H-imidazole
    • 1-Trityl-4-io
    • 4-Iodo-1-(triphenylmethyl)-1H-imidazole (ACI)
    • 1-(Triphenylmethyl)-4-iodoimidazole
    • 96797-15-8
    • SY004443
    • J-515545
    • BCP17286
    • I0890
    • MFCD02179542
    • CS-W008877
    • AB11334
    • Imidazole, 4-iodo-1-triphenylmethyl-
    • AS-18627
    • DB-001728
    • 4-Iodo-1-trityl-1H-imidazole #
    • (4-Iodo-1H-imidazol-1-yl)triphenylmethane
    • 4-Iodo-1-(triphenylmethyl)-1H-imidazole; 1-(Triphenylmethyl)-4-iodoimidazole; 1-Trityl-4-iodoimidazole; 4-Iodo-1-trityl-1H-imidazole;
    • 4-iodo-1-trityl-1 H-imidazole
    • 4-Iodo-1-trityl-1H-imidazole, AldrichCPR
    • 4-iodo-1-triphenylmethylimidazole
    • DTXSID50347139
    • SCHEMBL314095
    • AKOS000278301
    • 1-(2-benzhydrylphenyl)-4-iodo-imidazole
    • AC-3338
    • MDL: MFCD02179542
    • 인치: 1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
    • InChIKey: DXJZJYPLPZEYBH-UHFFFAOYSA-N
    • 미소: IC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=N1

계산된 속성

  • 정밀분자량: 436.04400
  • 동위원소 질량: 436.044
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 25
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 363
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 17.8
  • 소수점 매개변수 계산 참조값(XlogP): 5.5

실험적 성질

  • 색과 성상: No data available
  • 밀도: 1.4
  • 융해점: 221.0 to 225.0 deg-C
  • 비등점: 509.7°C at 760 mmHg
  • 플래시 포인트: 262℃
  • 굴절률: 1.653
  • PSA: 17.82000
  • LogP: 5.32790

4-iodo-1-(triphenylmethyl)-1H-imidazole 보안 정보

  • 신호어:Warning
  • 피해 선언: H302
  • 경고성 성명: P280-P305+P351+P338
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S24/25
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • 저장 조건:Keep in dark place,Inert atmosphere,2-8°C

4-iodo-1-(triphenylmethyl)-1H-imidazole 세관 데이터

  • 세관 번호:2933290090
  • 세관 데이터:

    ?? ?? ??:

    2933290090

    개요:

    2933290090. 기타 구조상 비조합미졸환을 가진 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    2933290090. 구조물에는 수소화 여부와 관계없이 미조화 마이졸 고리가 함유되어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

4-iodo-1-(triphenylmethyl)-1H-imidazole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I122735-1g
4-iodo-1-(triphenylmethyl)-1H-imidazole
96797-15-8 98%
1g
¥52.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I122735-5g
4-iodo-1-(triphenylmethyl)-1H-imidazole
96797-15-8 98%
5g
¥113.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I122735-25g
4-iodo-1-(triphenylmethyl)-1H-imidazole
96797-15-8 98%
25g
¥507.90 2023-09-02
Fluorochem
019056-1g
4-Iodo-1-tritylimidazole
96797-15-8 95%
1g
£14.00 2022-02-28
Fluorochem
019056-5g
4-Iodo-1-tritylimidazole
96797-15-8 95%
5g
£44.00 2022-02-28
Fluorochem
019056-10g
4-Iodo-1-tritylimidazole
96797-15-8 95%
10g
£78.00 2022-02-28
Fluorochem
019056-25g
4-Iodo-1-tritylimidazole
96797-15-8 95%
25g
£156.00 2022-02-28
Alichem
A069003255-25g
4-Iodo-1-trityl-1H-imidazole
96797-15-8 97%
25g
$304.88 2023-08-31
Alichem
A069003255-100g
4-Iodo-1-trityl-1H-imidazole
96797-15-8 97%
100g
$784.40 2023-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I0890-5G
4-Iodo-1-(triphenylmethyl)imidazole
96797-15-8 >98.0%(T)(HPLC)
5g
¥90.00 2024-04-15

4-iodo-1-(triphenylmethyl)-1H-imidazole 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  22 h, 20 - 25 °C
참조
Preparation of (2-(1H-imidazol-4-yl)phenyl)methanol
, China, , ,

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, 20 °C
참조
Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies
Zou, Yi ; Wang, Fang; Wang, Yan; Sun, Qirui; Hu, Yue; et al, European Journal of Medicinal Chemistry, 2017, 140, 293-304

합성 방법 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 16 h, rt
참조
Preparation of cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indole-amine-2,3-dioxygenase (IDO) antagonists for the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydroxide ,  Potassium triiodide Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: 1-Butanol ;  36 h, rt
1.3 Reagents: Triethylamine Solvents: Dimethylformamide
참조
Azido and desamino analogs of the marine natural product oroidin
Anders, Lisa; Lindel, Thomas, Zeitschrift fuer Naturforschung, 2023, 78(3-4), 181-187

합성 방법 5

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  0 °C; 14 h, rt
1.2 Solvents: Water ;  20 min, rt
참조
Preparation of nitrogen-containing heteroaryl compounds as autotaxin inhibitors
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1.5 h, reflux; cooled
참조
4-Benzyl-1H-imidazoles with Oxazoline Termini as Histamine H3 Receptor Agonists
Wijtmans, Maikel; Celanire, Sylvain; Snip, Erwin; Gillard, Michel R.; Gelens, Edith; et al, Journal of Medicinal Chemistry, 2008, 51(10), 2944-2953

합성 방법 7

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt; 24 h, rt
참조
Imidazoisoindole compound as IDO1 inhibitor, and preparing method and application thereof
, China, , ,

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 17 h, 25 °C
참조
Preparation of aralkyl-imidazoles as aldosterone synthase inhibitors
, Japan, , ,

합성 방법 9

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 17 h, 25 °C
참조
Preparation of radioactive halogen-labeled 1-benzyl-1H-imidazole compounds as diagnostic imaging agents
, Japan, , ,

합성 방법 10

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 17 h, 25 °C
참조
Preparation of substituted 1-benzyl-1H-imidazole derivatives as aldosterone synthase inhibitors
, Japan, , ,

합성 방법 11

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  48 h, rt
참조
Preparation of macrolide pyridyl substituted erythromycin ketolide analogs as antibiotics
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Solvents: Dimethylformamide ;  24 h, rt
참조
Preparation of C12 modified erythromycin macrolides and ketolides having antibacterial activity
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 48 h, rt
1.2 Reagents: Water
참조
Preparation of heteroarylmorpholinyltriazine derivatives for use as kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  48 h, rt
참조
Preparation of fused imidazole compounds as indoleamine 2,3-dioxygenase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  rt; 1 h, 70 °C
참조
Preparation of imidazo-pyrrolo-pyridinyl derivatives as IDO and TDO inhibitors for the treatment of IDO - and TDO - mediated diseases
, United Kingdom, , ,

합성 방법 16

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  3 h, 70 °C
참조
6,7-heterocyclic fused 5H-pyrrolo[1,2-c]imidazole derivatives and their use as indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TD02) modulators
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  20 °C
참조
Design and synthesis of indoleamine 2,3- Dioxygenase 1 inhibitors and evaluation of their use as anti-tumor agents
Wen, Hui ; Liu, Yuke; Wang, Shufang; Wang, Ting; Zhang, Gang; et al, Molecules, 2019, 24(11),

합성 방법 18

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  overnight, rt → 80 °C
참조
Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

4-iodo-1-(triphenylmethyl)-1H-imidazole Raw materials

4-iodo-1-(triphenylmethyl)-1H-imidazole Preparation Products

추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zouping Mingyuan Import and Export Trading Co., Ltd
Yunnanjiuzhen
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hebei Liye chemical Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Liye chemical Co.,Ltd